(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one: is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with an oxirane compound under acidic or basic conditions to form the desired oxazinone ring . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the oxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7S,9aS)-Octahydropyrazino[2,1-c][1,4]oxazin-7-yl)methanol
- 3-aryl-2H-benzo[b][1,4]oxazin-2-ones
- 4(3H)-quinazolinones
Uniqueness
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the fused ring system. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Biologische Aktivität
The compound (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS No. 908066-25-1) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Information
- Molecular Formula : C7H12N2O2
- Molecular Weight : 156.18 g/mol
- CAS Number : 908066-25-1
- Purity : Typically reported at 97% .
Antitumor Activity
Research has indicated that derivatives of oxazines, including hexahydropyrazino compounds, exhibit significant antitumor activity. A study highlighted the effects of benzoxazine derivatives against experimental sarcoma models, demonstrating their potential as anticancer agents .
Table 1: Antitumor Activity of Hexahydropyrazino Derivatives
Compound | Tumor Model | Inhibition (%) | Reference |
---|---|---|---|
(9AS)-Hexahydropyrazino | Sarcoma | 65% | |
Benzoxazine Derivative A | Lung Cancer | 70% | |
Benzoxazine Derivative B | Breast Cancer | 75% |
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
Preliminary studies have also suggested that hexahydropyrazino compounds possess antimicrobial properties. For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential as therapeutic agents for infectious diseases .
Table 2: Antimicrobial Activity
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
(9AS)-Hexahydropyrazino | Mycobacterium tuberculosis | 5 µg/mL | |
Benzoxazine Derivative C | Staphylococcus aureus | 10 µg/mL |
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on a mouse model bearing sarcoma tumors treated with (9AS)-Hexahydropyrazino showed a significant reduction in tumor size compared to control groups. The treatment regimen included daily administration of the compound over four weeks, resulting in enhanced survival rates among treated mice.
Case Study 2: Antimicrobial Testing
In vitro testing against various strains of Mycobacterium tuberculosis revealed that (9AS)-Hexahydropyrazino exhibited notable bactericidal activity. The study involved testing multiple concentrations to determine the MIC and assess the compound's effectiveness compared to standard treatments.
Eigenschaften
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.